molecular formula C9H11N3O2 B11825095 [(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea

[(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea

Cat. No.: B11825095
M. Wt: 193.20 g/mol
InChI Key: SLSXRIZAOSGASD-WDZFZDKYSA-N
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Description

2’-Hydroxyacetophenone semicarbazone is a chemical compound with the molecular formula C9H11N3O2. It is a derivative of semicarbazone, formed by the condensation reaction between 2’-hydroxyacetophenone and semicarbazide. This compound is known for its crystalline structure and has been studied for its various chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-hydroxyacetophenone semicarbazone typically involves the reaction of 2’-hydroxyacetophenone with semicarbazide hydrochloride in the presence of an acidic catalyst. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for 2’-hydroxyacetophenone semicarbazone are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxyacetophenone semicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2’-hydroxyacetophenone semicarbazone involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. For example, copper complexes of this compound have shown cytotoxicity against cancer cells by inducing oxidative stress and apoptosis . The compound’s ability to chelate metal ions also plays a crucial role in its antimicrobial and antifungal activities .

Comparison with Similar Compounds

Uniqueness: 2’-Hydroxyacetophenone semicarbazone is unique due to its specific structural features, such as the presence of a hydroxyl group at the ortho position relative to the acetophenone moiety. This structural aspect enhances its ability to form stable metal complexes and contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

[(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea

InChI

InChI=1S/C9H11N3O2/c1-6(11-12-9(10)14)7-4-2-3-5-8(7)13/h2-5,13H,1H3,(H3,10,12,14)/b11-6-

InChI Key

SLSXRIZAOSGASD-WDZFZDKYSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C1=CC=CC=C1O

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC=C1O

Origin of Product

United States

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